6-Bromo-3-chloro-2,4-difluorophenol
Overview
Description
6-Bromo-3-chloro-2,4-difluorophenol is an organic compound with the molecular formula C6H2BrClF2O and a molecular weight of 243.43 g/mol . This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenol ring, making it a halogenated phenol derivative. It is used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-chloro-2,4-difluorophenol typically involves halogenation reactions. One common method is the electrophilic aromatic substitution reaction where a phenol derivative is treated with bromine, chlorine, and fluorine sources under controlled conditions. For instance, the reaction of 2,4-difluorophenol with bromine and chlorine in the presence of a catalyst can yield this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-3-chloro-2,4-difluorophenol undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The phenol group can be oxidized to quinones or reduced to cyclohexanol derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids.
Major Products:
Substitution Products: Amino or thio derivatives of the phenol.
Oxidation Products: Quinones.
Reduction Products: Cyclohexanol derivatives.
Coupling Products: Biaryl compounds.
Scientific Research Applications
6-Bromo-3-chloro-2,4-difluorophenol is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and in the development of new materials.
Biology: In the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Potential use in drug discovery and development due to its unique halogenated structure.
Mechanism of Action
The mechanism of action of 6-Bromo-3-chloro-2,4-difluorophenol involves its interaction with various molecular targets. The halogen atoms can form strong interactions with biological macromolecules, influencing their function. For example, it can inhibit enzymes by binding to their active sites or alter membrane properties by integrating into lipid bilayers .
Comparison with Similar Compounds
6-Bromo-2,3-difluorophenol: Similar structure but lacks the chlorine atom.
4-Bromo-2-chlorophenol: Similar but lacks the fluorine atoms.
6-Bromo-3-chloro-2,4-difluorophenol: Unique due to the presence of all three halogens, making it more versatile in chemical reactions and applications.
Uniqueness: this compound’s combination of bromine, chlorine, and fluorine atoms provides unique reactivity and stability, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
6-bromo-3-chloro-2,4-difluorophenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClF2O/c7-2-1-3(9)4(8)5(10)6(2)11/h1,11H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHLXKQQKIRCTRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)O)F)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClF2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001282447 | |
Record name | Phenol, 6-bromo-3-chloro-2,4-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001282447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.43 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1826110-17-1 | |
Record name | Phenol, 6-bromo-3-chloro-2,4-difluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1826110-17-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 6-bromo-3-chloro-2,4-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001282447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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